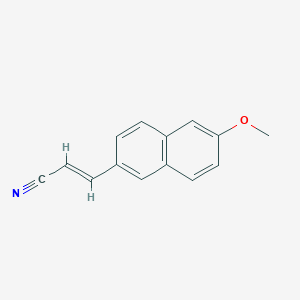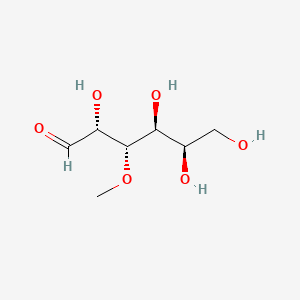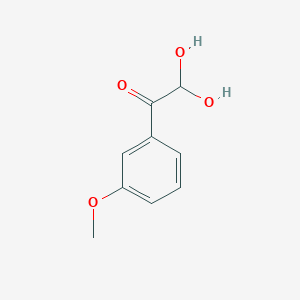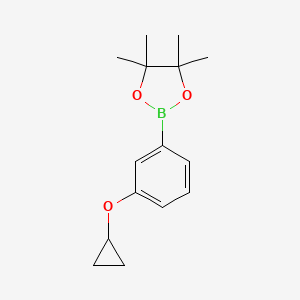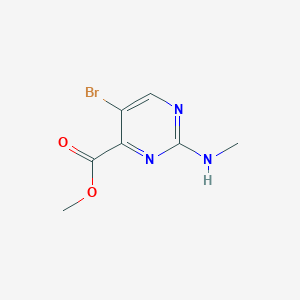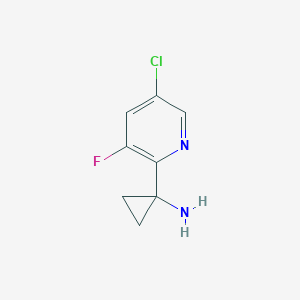
1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine
Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H8ClFN2 and a molecular weight of 186.61 g/mol. This compound is characterized by a cyclopropane ring attached to a pyridine ring, which is substituted with chlorine and fluorine atoms at the 5 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-3-fluoropyridin-2-ylamine with a suitable cyclopropanating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used to study the effects of fluorine and chlorine substituents on biological systems. It may also be employed in the development of new bioactive compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of novel therapeutic agents with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound can be used in the production of various chemical products, including intermediates for the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds, such as 1-(5-fluoropyridin-2-yl)cyclopropan-1-amine and 1-(5-chloropyridin-2-yl)cyclopropan-1-amine. These compounds differ in the presence and position of fluorine and chlorine substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of both fluorine and chlorine substituents, which may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJSUKUTWFKXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1425596.png)

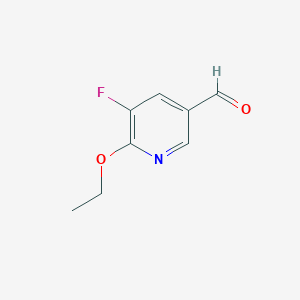
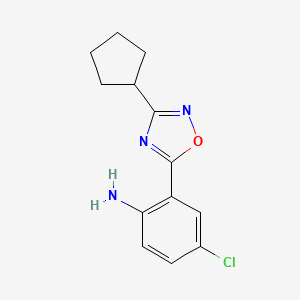
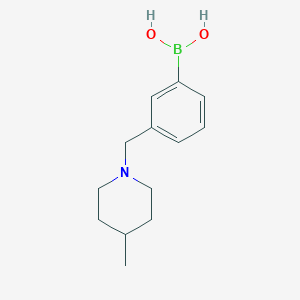
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
